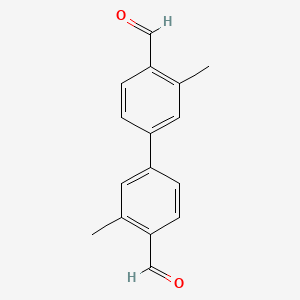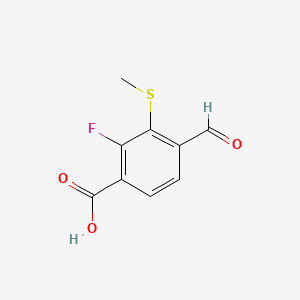
2-Fluoro-4-formyl-3-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-formyl-3-(methylthio)benzoic acid: is an organic compound with the molecular formula C9H7FO3S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methylthio group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-formyl-3-(methylthio)benzoic acid can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom, formyl group, and methylthio group onto the benzene ring through a series of substitution reactions. The reaction conditions typically involve the use of appropriate reagents and catalysts to facilitate these substitutions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 2-Fluoro-4-formyl-3-(methylthio)benzoic acid can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under suitable conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-Fluoro-4-formyl-3-(methylthio)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the effects of fluorine and sulfur-containing functional groups on biological systems. It can also be used in the development of new biochemical assays.
Medicine: The compound’s unique chemical structure makes it a candidate for drug development. It may be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-formyl-3-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 2-Fluoro-4-formyl-3-(methylthio)benzoic acid is unique due to the presence of both a formyl group and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the formyl and methylthio groups provide sites for further chemical modifications.
Properties
Molecular Formula |
C9H7FO3S |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-fluoro-4-formyl-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H7FO3S/c1-14-8-5(4-11)2-3-6(7(8)10)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
NMFCGEAHUDOSLB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




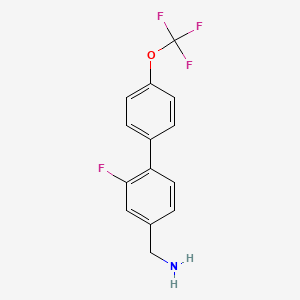
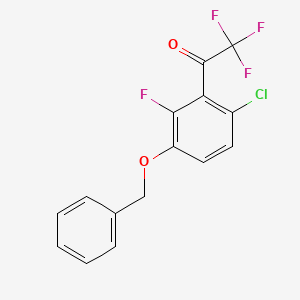
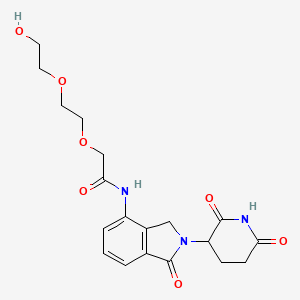
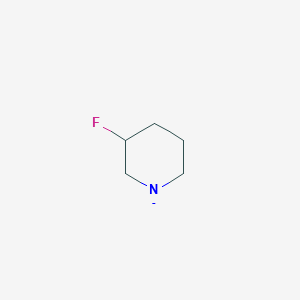
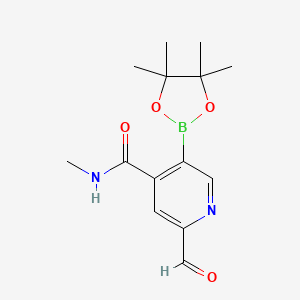
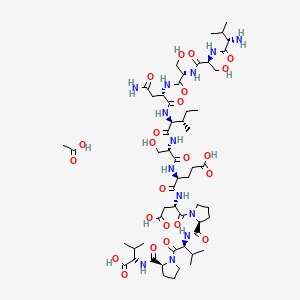

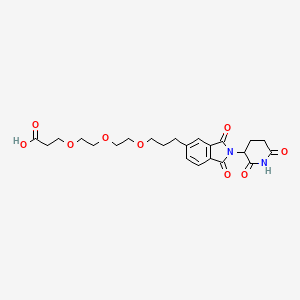
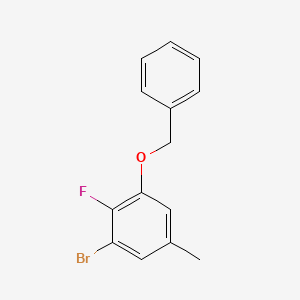
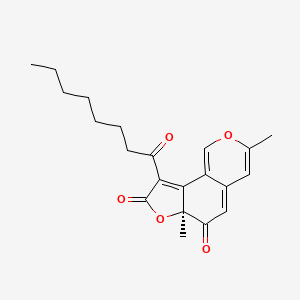
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
